molecular formula C6H3N4Na B569232 CID 101282955 CAS No. 113762-33-7

CID 101282955

カタログ番号: B569232
CAS番号: 113762-33-7
分子量: 154.108
InChIキー: PMOYQCKUESYPLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CID 101282955 is a compound registered in the PubChem database, a comprehensive resource for chemical information managed by the National Center for Biotechnology Information (NCBI). For instance, analogous entries in PubChem (e.g., bioactive compounds in Table 3 of ) often list molecular formulas, SMILES notations, and pharmacological relevance . However, CID 101282955’s specific attributes (e.g., chemical class, biological targets, or synthetic pathways) remain undefined in the provided sources.

特性

CAS番号

113762-33-7

分子式

C6H3N4Na

分子量

154.108

IUPAC名

3-imino-2-($l^{2}

InChI

InChI=1S/C6H3N4.Na/c7-2-1-6(10)5(3-8)4-9;/h10H,1H2;

InChIキー

PMOYQCKUESYPLU-UHFFFAOYSA-N

SMILES

C(C#N)C(=N)C(=C=[N])C#N.[Na]

同義語

2-Cyano-3-imino-2-sodiopentanedinitrile

製品の起源

United States

化学反応の分析

CID 101282955 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

CID 101282955 has several scientific research applications, including:

類似化合物との比較

Limited Direct Evidence

None of the provided sources explicitly describe CID 101282955, necessitating reliance on analogous compounds and methodologies. For example:

  • compares substrates and inhibitors (e.g., betulin derivatives) based on PubChem IDs and structural overlays, highlighting sulfation or hydroxylation as critical features .
  • contrasts CID 46907796 with ChEMBL inhibitors, focusing on functional groups (e.g., carboxylic acids, aromatic rings) .

Data Gaps and Resolution

The absence of CID 101282955’s molecular data (e.g., mass spectra, synthetic routes) limits direct comparisons. Researchers must consult external databases like PubChem, ChEMBL, or ChemSpider for canonical SMILES, InChI keys, or bioactivity profiles.

General Framework for Comparative Studies

Structural Comparison

Hypothetical structural analogs of CID 101282955 might resemble compounds such as:

Compound PubChem CID Key Functional Groups Biological Role
Oscillatoxin D 101283546 Lactone, hydroxyl Cytotoxicity
Betulinic acid 64971 Triterpenoid, carboxyl Antiviral, anticancer
Irbesartan 3749 Tetrazole, biphenyl Antihypertensive

Key observations :

  • Steroid-like scaffolds (e.g., oscillatoxin derivatives) often exhibit cytotoxicity .
  • Triterpenoids (e.g., betulinic acid) show diverse bioactivity due to hydroxyl/carboxyl groups .

Functional Comparison

Functional similarity could be inferred from shared targets or pathways. For example:

  • compares CID and ETD fragmentation in mass spectrometry, emphasizing analytical applications .
  • correlates CID voltage with charged states in oligonucleotide analysis .

Recommendations for Future Research

Database mining : Extract CID 101282955’s molecular descriptors (e.g., logP, polar surface area) from PubChem.

In silico modeling : Predict bioactivity using tools like SwissADME or AutoDock.

Experimental validation : Perform assays (e.g., enzyme inhibition, cytotoxicity) to compare with analogs like oscillatoxin D or betulin derivatives .

Q & A

Basic Research Questions

Q. How should I formulate a research question for studying CID 101282955 in an academic context?

  • Methodological Guidance :

  • Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
    "How does CID 101282955 modulate [specific biochemical pathway] in [cell type/organism] compared to [control/alternative compound]?"
  • Ensure clarity, specificity, and alignment with gaps in existing literature .
  • Test the question for feasibility and relevance to avoid overly broad or unmeasurable objectives .

Q. What are key considerations for designing experiments involving CID 101282955?

  • Methodological Guidance :

  • Define independent variables (e.g., concentration, exposure time) and dependent variables (e.g., enzyme activity, gene expression).
  • Include controls (positive/negative, vehicle controls) and replicate experiments to ensure reproducibility .
  • Detail synthesis protocols (e.g., purity verification via HPLC) and characterization methods (e.g., NMR, mass spectrometry) in the methodology section .

Q. How can I conduct a rigorous literature review for CID 101282955?

  • Methodological Guidance :

  • Use aggregated search strategies (e.g., combining PubMed, Scopus, and patent databases) with keywords like "CID 101282955 AND [mechanism/application]" .
  • Prioritize peer-reviewed studies and avoid unreliable sources (e.g., ) .
  • Systematically categorize findings into themes (e.g., mechanistic studies, toxicity profiles) to identify gaps .

Advanced Research Questions

Q. How should I address contradictory data on CID 101282955’s mechanism of action?

  • Methodological Guidance :

  • Perform meta-analysis to reconcile discrepancies, focusing on variables like experimental conditions (e.g., pH, temperature) or model systems (e.g., in vitro vs. in vivo) .
  • Validate findings using orthogonal assays (e.g., kinetic assays alongside computational docking studies) .
  • Document and compare methodological differences (e.g., solvent used, assay sensitivity) in supplemental materials .

Q. What strategies optimize the synthesis of CID 101282955 derivatives for structure-activity relationship (SAR) studies?

  • Methodological Guidance :

  • Use Design of Experiments (DoE) to test reaction parameters (e.g., catalyst loading, temperature) for yield optimization .
  • Characterize derivatives with high-resolution mass spectrometry and X-ray crystallography to confirm structural integrity .
  • Prioritize derivatives based on computational predictions (e.g., molecular dynamics simulations) before in vitro testing .

Q. How can I manage large datasets from high-throughput screening of CID 101282955?

  • Methodological Guidance :

  • Implement FAIR data principles (Findable, Accessible, Interoperable, Reusable):
  • Use platforms like GitHub or Zenodo for raw data storage .
  • Apply statistical tools (e.g., R, Python) for batch correction and outlier detection .
  • Visualize dose-response curves and heatmaps to highlight trends .

Q. What ethical and compliance standards apply to studies involving CID 101282955 in human cell lines?

  • Methodological Guidance :

  • Obtain IRB approval for human-derived samples, specifying consent protocols and data anonymization .
  • Adhere to OECD guidelines for in vitro toxicology (e.g., MTT assay protocols) .
  • Disclose conflicts of interest and funding sources in publications .

Q. How can multi-disciplinary approaches enhance research on CID 101282955?

  • Methodological Guidance :

  • Combine cheminformatics (e.g., QSAR modeling) with wet-lab validation to predict and verify biological activity .
  • Collaborate with clinicians for translational studies (e.g., efficacy in patient-derived xenograft models) .
  • Use systems biology tools (e.g., pathway enrichment analysis) to contextualize findings .

Key Methodological Tables

Table 1: Common Pitfalls in Research Design for CID 101282955

PitfallSolutionEvidence
Overly broad research questionApply FINER criteria to refine scope
Poor reproducibilityDocument protocols in supplemental materials
Contradictory dataUse meta-analysis and orthogonal assays

Table 2: Recommended Tools for Data Analysis

ToolApplicationExample Use Case
R/PythonStatistical analysisDose-response curve fitting
PyMOLMolecular visualizationLigand-protein docking
GitHubData managementVersion control for raw datasets

試験管内研究製品の免責事項と情報

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